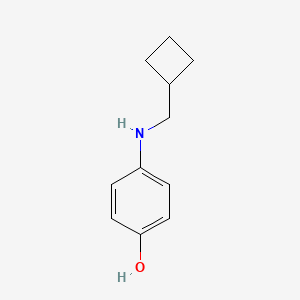
4-(Cyclobutylmethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutylmethylamino)phenol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound 4-(Cyclobutylmethylamino)phenol is an organic compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and material science, supported by case studies and relevant data.
Pharmaceutical Applications
This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may exhibit significant pharmacological properties.
- Beta-Blocker Development : Similar compounds have been explored for their efficacy as beta-adrenergic receptor antagonists, which are used to treat conditions such as hypertension and anxiety. For instance, the compound's structural analogs have shown promise in inhibiting specific receptor types, making it a candidate for further study in cardiovascular therapies .
Material Science
The compound's phenolic structure allows for applications in the development of polymers and resins. Compounds with phenolic groups are known to enhance the thermal stability and mechanical properties of materials.
- Polymer Synthesis : Research indicates that incorporating this compound into polymer matrices can improve their thermal and mechanical properties, making them suitable for high-performance applications in industries such as automotive and aerospace .
Environmental Applications
There is potential for this compound in environmental remediation processes, particularly in the removal of phenolic compounds from wastewater.
- Case Study on Phenol Removal : A recent study demonstrated the effectiveness of advanced oxidation processes using phenolic compounds to degrade pollutants in wastewater. While not specifically tested with this compound, the methodologies could be adapted to explore its efficacy in similar applications .
| Compound Name | IC50 (µM) | Target Receptor | Notes |
|---|---|---|---|
| This compound | TBD | Beta-Adrenergic Receptor | Potential beta-blocker |
| Betaxolol | 0.5 | Beta-1 Adrenergic Receptor | Established beta-blocker |
| Propranolol | 0.8 | Beta-Adrenergic Receptor | Widely used for hypertension |
Table 2: Material Properties of Phenolic Compounds
| Property | Value | Notes |
|---|---|---|
| Thermal Stability | High | Enhances performance in polymers |
| Mechanical Strength | Moderate to High | Improves durability of composite materials |
| Solubility in Water | Low | Affects processing methods |
Case Study 1: Beta-Blocker Development
A study on beta-blockers demonstrated that modifications to the phenolic structure can enhance selectivity and reduce side effects associated with traditional beta-blockers like propranolol. The research indicated that derivatives of cyclobutylmethylamine could lead to more effective treatments with fewer adverse reactions.
Propiedades
IUPAC Name |
4-(cyclobutylmethylamino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-9-2-1-3-9/h4-7,9,12-13H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDUEJAVZRBOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













